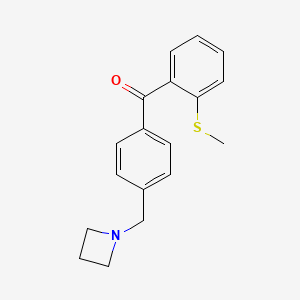
4'-Azetidinomethyl-2-thiomethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4’-Azetidinomethyl-2-thiomethylbenzophenone” is an organic compound with the molecular formula C18H19NOS . It is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug synthesis and polymerization reactions.
Molecular Structure Analysis
The molecular structure of “4’-Azetidinomethyl-2-thiomethylbenzophenone” consists of an azetidine ring attached to a benzophenone moiety through a methylene bridge . The benzophenone moiety is further substituted with a thiomethyl group .科学的研究の応用
Novel Synthesis Techniques
Researchers have developed innovative methods to synthesize azetidinone derivatives, which hold potential in various scientific applications. For instance, Cainelli et al. (2003) detailed the synthesis of 4-(2-oxoethylidene)azetidin-2-ones through a Lewis acid-mediated reaction, revealing a high Z diastereoselection and the influence of side chains and Lewis acids on product formation (Cainelli et al., 2003). Similarly, Mlostoń et al. (2002) investigated the reaction of thioketones with dimethyl aziridine-2,2-dicarboxylate, leading to the creation of 1,3-thiazolidine-dicarboxylates and indicating potential routes for synthesizing azetidinone derivatives (Mlostoń et al., 2002).
Anticancer and Antimicrobial Applications
Several studies highlight the potential of azetidinone derivatives in medical applications, notably in anticancer and antimicrobial treatments. For example, Greene et al. (2016) elucidated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering compounds with significant antiproliferative properties and the ability to disrupt microtubular structures in cancer cells (Greene et al., 2016). Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on the 2,7-dichloro-9H-fluorene moiety, demonstrating remarkable antimicrobial and anticancer activities, with some compounds showing superior efficacy compared to reference drugs (Hussein et al., 2020).
Solvent Effects and Spectroscopic Characterization
Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, offering insights into solvent effects on UV–Vis absorption and characterizing the compounds through various spectroscopic techniques. Their research contributes to understanding the chemical behavior and properties of azetidinone derivatives (Ermiş & Durmuş, 2020).
Biochemical and Structural Analysis
Further studies delve into the biochemical and structural facets of azetidinone derivatives. Xiong et al. (2006) used a novel photoactive benzophenone derivative to identify the phenol binding site of UDP-glucuronosyltransferases, providing a detailed analysis of the binding interactions and proposing implications for drug design and enzyme functionality (Xiong et al., 2006).
Synthesis Techniques and Biological Activity
Several researchers have focused on the synthesis of azetidinone derivatives and their subsequent biological activity evaluation. Thaker et al. (2003) synthesized 4-thiazolidinones and 2-azetidinones bearing the benzo(b)thiophene nucleus, aiming to explore their potential as antitubercular and antimicrobial agents (Thaker et al., 2003). Vasoya et al. (2005) developed a facile synthesis of azetidinones and acetyl oxadiazoles with a benzo[b]thiophene nucleus, screening them for antitubercular and antimicrobial activity (Vasoya et al., 2005).
特性
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIUWCNHVYPKOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642795 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898756-34-8 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

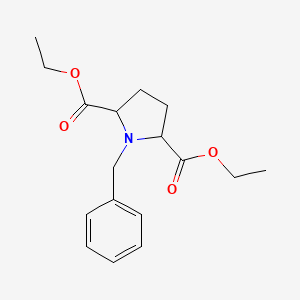
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
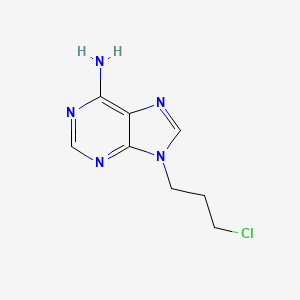
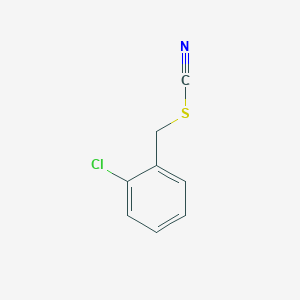
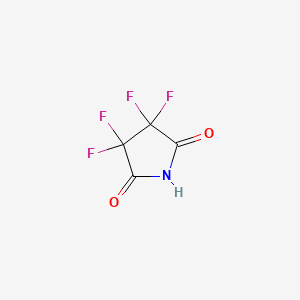
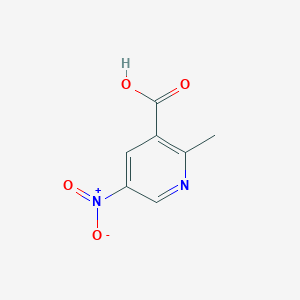
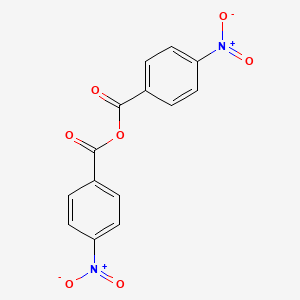
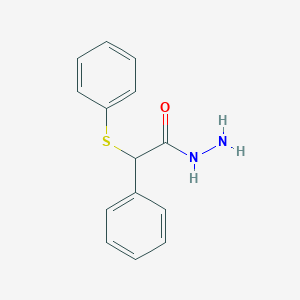
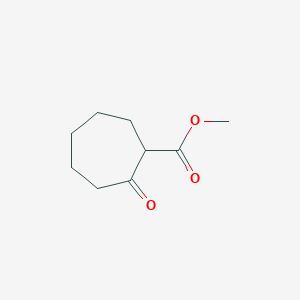
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
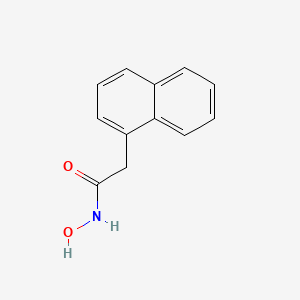
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)